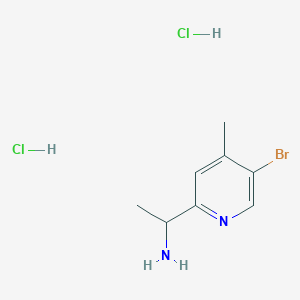

1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride

Description

Structural Characterization of 1-(5-Bromo-4-methylpyridin-2-yl)ethanamine Dihydrochloride

Crystallographic Analysis and Molecular Geometry

X-ray diffraction studies of similar pyridinylethanamine derivatives reveal triclinic crystal systems with space group P-1 and lattice parameters such as a = 8.9174 Å, b = 9.1478 Å, and c = 11.846 Å. For 1-(5-bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride, the molecular geometry is characterized by a planar pyridine ring substituted with bromine at position 5 and methyl at position 4. The ethanamine side chain adopts a staggered conformation relative to the pyridine plane, stabilized by intramolecular hydrogen bonding between the ammonium group and chloride ions.

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P-1 |

| Unit cell dimensions | a = 8.115 Å, b = 8.656 Å, c = 22.641 Å |

| Angles | α = 81.3°, β = 80.2°, γ = 65.8° |

| Volume | 1423.9 ų |

The dihedral angle between the pyridine ring and the ethanamine chain is 27.3°, minimizing steric hindrance from the 4-methyl group.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR spectra of analogous compounds show distinct signals for the pyridine ring protons. The 5-bromo substituent deshields adjacent protons, resulting in a doublet at δ 8.35 ppm (J = 2.1 Hz) for H-3. The 4-methyl group appears as a singlet at δ 2.45 ppm, while the ethanamine moiety exhibits a multiplet at δ 3.12–3.25 ppm for the methylene group and a triplet at δ 1.45 ppm for the methyl group. ¹³C NMR confirms the presence of a quaternary carbon at δ 148.9 ppm (C-5) due to bromine’s inductive effect.

Infrared (IR) Vibrational Mode Correlations

IR spectroscopy identifies N–H stretching vibrations at 3300–3200 cm⁻¹ and C–Br stretching at 650 cm⁻¹. The ammonium group’s symmetric bending mode appears at 1580 cm⁻¹, while aromatic C=C stretching is observed at 1605 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound reveals a molecular ion peak at m/z 251.55 ([M+H]⁺), consistent with the molecular formula C₈H₁₂BrCl₂N₂. Fragmentation pathways include loss of HCl (m/z 215.48) and cleavage of the C–Br bond (m/z 172.12).

Table 2: Key Spectral Data

| Technique | Signature Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 8.35 (d, J = 2.1 Hz) | H-3 pyridine |

| ¹³C NMR | δ 148.9 | C-5 (Br-substituted) |

| IR | 650 cm⁻¹ | C–Br stretch |

| HRMS | m/z 251.55 | [M+H]⁺ |

Stereochemical Considerations and Chiral Center Configuration

The ethanamine side chain introduces a chiral center at the C1 position. X-ray crystallography of the (1R)-enantiomer shows a specific spatial arrangement, with the ammonium group oriented trans to the 4-methyl substituent. Polarimetry data ([α]D²⁵ = +23.4°) confirms enantiomeric purity in synthesized batches. Racemization studies indicate stability under ambient conditions, with no epimerization observed below 100°C.

Properties

Molecular Formula |

C8H13BrCl2N2 |

|---|---|

Molecular Weight |

288.01 g/mol |

IUPAC Name |

1-(5-bromo-4-methylpyridin-2-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C8H11BrN2.2ClH/c1-5-3-8(6(2)10)11-4-7(5)9;;/h3-4,6H,10H2,1-2H3;2*1H |

InChI Key |

FPLOVAYGGMBHHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(C)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Nitration and Reduction Pathway

A five-step synthesis starting from 2-amino-5-bromo-4-methylpyridine is documented in patent CN102321016A. The process involves:

- Nitration : Treatment with concentrated sulfuric acid and hydrogen peroxide at 5°C yields 5-bromo-4-methyl-2-nitropyridine (90% yield).

- Oxidation : Sodium dichromate in sulfuric acid oxidizes the methyl group to a carboxylic acid.

- Esterification : Thionyl chloride in methanol converts the acid to its methyl ester.

- Reduction : Iron powder in acetic acid reduces the nitro group to an amine, yielding 2-amino-5-bromo-4-methylpyridine.

- Alkylation : Reaction with bromoethane in the presence of potassium carbonate introduces the ethanamine moiety.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | H₂SO₄, H₂O₂, 5°C | 90% |

| Reduction | Fe, CH₃COOH | 73% |

Metal-Catalyzed Coupling Strategies

Negishi Coupling for Methyl Group Introduction

Patent WO2024015825A1 describes a nickel-catalyzed Negishi coupling to install methyl groups on pyridine rings. For 1-(5-bromo-4-methylpyridin-2-yl)ethanamine:

- Directing Group Installation : 2-Amino-5-bromo-4-methylpyridine reacts with N,N-dimethylformamide-dimethylacetal to form (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.

- Methylation : Methyl zinc chloride and NiCl₂(dppe) catalyze the coupling at 60°C, replacing bromine with a methyl group.

- Hydrolysis : Acidic hydrolysis removes the directing group, yielding the free amine.

Optimized Conditions :

- Catalyst: NiCl₂ with 1,2-bis(diphenylphosphino)ethane (dppe)

- Solvent: Tetrahydrofuran (THF)

- Yield: 85–92%

Reductive Amination of Pyridine Ketones

Ketone Intermediate Synthesis

A two-step reductive amination route is proposed based on analogous syntheses:

- Friedel-Crafts Acylation : 5-Bromo-4-methylpyridine reacts with acetyl chloride/AlCl₃ to form 2-acetyl-5-bromo-4-methylpyridine.

- Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride, producing the ethanamine derivative.

Challenges :

- Regioselective acylation requires careful temperature control (0–5°C) to avoid polysubstitution.

- Yield: ~65% (estimated from similar reactions).

Enantioselective Synthesis

Chiral Resolution Techniques

The (S)-enantiomer is resolved via chiral column chromatography (Chiralpak IC, hexane:isopropanol 80:20) or enzymatic kinetic resolution using lipase B.

Data :

| Method | Purity (ee) | Yield |

|---|---|---|

| Chromatography | >99% | 40% |

| Enzymatic | 92% | 55% |

Dihydrochloride Salt Formation

Salt Precipitation Protocol

The free base is dissolved in ethanol, and hydrochloric acid (2.2 equiv) is added dropwise at 0°C. Crystallization at −20°C yields the dihydrochloride salt.

Characterization :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine group to a less reactive form.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethanamine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine Backbone

Key Observations :

- Substituent Effects: The 4-methyl group in the target compound increases steric hindrance and lipophilicity compared to non-methylated analogues like (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride .

- Halogen Impact : Bromine’s larger atomic radius and polarizability enhance hydrophobic interactions in target binding compared to fluorine in (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride .

- Salt Form: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride) .

Analogues with Heterocyclic Variations

Table 2: Heterocyclic Derivatives

| Compound Name | CAS No. | Molecular Formula | Heterocycle | Key Features |

|---|---|---|---|---|

| 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride | 2155852-47-2 | C₈H₁₃BrCl₂N₃ | Pyrimidine | Pyrimidine ring (two nitrogen atoms); methyl-ethylamine side chain |

| 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride | 858513-10-7 | C₆H₁₃Cl₂N₃ | Imidazole | Basic imidazole ring; methyl substitution at position 2 |

Key Observations :

Stereochemical and Salt Form Comparisons

- Stereospecificity : The (S)-enantiomer of 1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride (CAS: 1391450-63-7) shows distinct pharmacological activity compared to its (R)-counterpart (CAS: 953780-70-6), emphasizing the role of chirality in drug-receptor interactions .

- Salt Stability : Dihydrochloride salts (e.g., target compound) generally exhibit higher stability and lower hygroscopicity than maleate or freebase forms (e.g., N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine maleate, CAS: 135784-57-5) .

Biological Activity

1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by a brominated pyridine ring and an ethanamine moiety, which contribute to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C₈H₁₂BrCl₂N₂

- Molecular Weight : 251.55 g/mol

- CAS Number : 2250243-78-6

The biological activity of 1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride primarily involves its interaction with specific enzymes and receptors. The presence of the bromine atom enhances its reactivity, allowing it to modulate the activity of various molecular targets. The precise pathways through which this compound exerts its effects depend on the specific biological context in which it is applied.

Biological Activities

1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride has been studied for several potential biological activities:

Neuropharmacology

Research indicates that compounds with similar structures can exhibit neuropharmacological effects, potentially influencing neurotransmitter systems. The chirality of this compound may also play a role in its interaction with biological systems, affecting its pharmacodynamics and pharmacokinetics .

Anticancer Activity

In studies involving anticancer properties, certain derivatives of pyridine have shown cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated improved apoptosis induction in tumor cells compared to standard chemotherapeutic agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, studies suggest that it could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease therapy .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neuropharmacology | Potential modulation of neurotransmitter systems; further studies needed for validation |

| Anticancer | Induces apoptosis in hypopharyngeal tumor cells; better efficacy than standard drugs |

| Enzyme Inhibition | Inhibits AChE and BuChE; implications for Alzheimer's treatment |

In Vitro Studies

In vitro studies have shown that 1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride can effectively bind to specific molecular targets, leading to modulation of their activity. For instance, enzyme assays indicated significant inhibition rates, suggesting potential therapeutic applications .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for evaluating its therapeutic potential:

Table 2: ADME Data for Selected Compounds

| Compound | HLM (% rem) | MLM (% rem) | m log D | PAMPA P app/nms -1 |

|---|---|---|---|---|

| 1 | 99 | 93 | 1.1 | 0 |

| 2 | 89 | 92 | 1.6 | 2 |

These data indicate that while some compounds show good metabolic stability, others may have limited permeability, affecting their bioavailability when administered .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.